

Application Note: 4-Diethoxyphosphorylphenol in Flame Retardant Synthesis

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Compound of Interest

Compound Name: 4-Diethoxyphosphorylphenol

CAS No.: 28255-39-2

Cat. No.: B1607629

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Abstract

This technical guide details the synthesis, functionalization, and application of **4-Diethoxyphosphorylphenol** (also known as Diethyl (4-hydroxyphenyl)phosphonate) as a reactive flame retardant (FR). Unlike additive FRs that migrate and leach, this compound contains a reactive hydroxyl group allowing covalent integration into polymer backbones (Epoxy, Polyurethane, Polyester) and a phosphonate group that provides high thermal stability and char-forming capability. This guide provides a validated protocol for its synthesis via Hirao cross-coupling and its subsequent conversion into a glycidyl ether for epoxy resin applications.

Introduction & Mechanism of Action

Chemical Rationale

4-Diethoxyphosphorylphenol is a bifunctional molecule:

- Phenolic Hydroxyl (-OH): Serves as the reactive handle for nucleophilic substitution (e.g., with epichlorohydrin) or condensation polymerization.

- Phosphonate Group (-P(O)(OEt)₂): The flame-retardant moiety. The P-C bond is significantly more hydrolytically and thermally stable than the P-O-C bond found in phosphates, ensuring the FR survives high-temperature processing.

Flame Retardancy Mechanism

Upon combustion, the phosphonate moiety acts through a dual-phase mechanism:

- Condensed Phase (Primary): Thermal decomposition yields phosphoric acid and polyphosphoric acid. These acids catalyze the dehydration of the polymer matrix, promoting the formation of a carbonaceous "char" layer. This char acts as a physical barrier, insulating the underlying material from heat and oxygen.
- Gas Phase (Secondary): Volatile phosphorus species (e.g., PO• radicals) are released, which scavenge high-energy H• and OH• radicals, terminating the combustion chain reaction.

Experimental Protocol: Synthesis of 4-Diethoxyphosphorylphenol

Objective: Synthesize high-purity Diethyl (4-hydroxyphenyl)phosphonate via Palladium-catalyzed Hirao cross-coupling.

Materials & Reagents

Reagent	Purity	Equiv.[1][2]	Role
4-Bromophenol	>99%	1.0	Substrate
Diethyl Phosphite	>98%	1.2	Phosphorus Source
Triethylamine (Et ₃ N)	Anhydrous	1.5	Base/Acid Scavenger
Pd(OAc) ₂	98%	0.01 (1 mol%)	Catalyst Precursor
Ethanol (EtOH)	Absolute	Solvent	Reaction Medium

Step-by-Step Methodology

Caution: Perform all steps in a fume hood. Diethyl phosphite is moisture-sensitive.

- Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum.
- Charging: Under a gentle nitrogen stream, add 4-Bromophenol (17.3 g, 100 mmol) and Absolute Ethanol (100 mL). Stir until fully dissolved.
- Catalyst Addition: Add Pd(OAc)₂ (224 mg, 1 mmol). The solution may turn slightly orange/brown.
- Reagent Addition: Add Triethylamine (21 mL, 150 mmol) via syringe. Then, slowly add Diethyl Phosphite (15.5 mL, 120 mmol) dropwise over 10 minutes to control the exotherm.
- Reaction: Heat the mixture to reflux (approx. 80°C). Maintain reflux for 12–16 hours.
 - Monitoring: Check progress via TLC (Ethyl Acetate/Hexane 1:1). The starting bromide spot (R_f ~0.6) should disappear, and a more polar product spot (R_f ~0.2) should appear.
- Workup:
 - Cool the mixture to room temperature.
 - Filter through a Celite pad to remove Palladium black. Rinse the pad with ethanol.
 - Concentrate the filtrate under reduced pressure (Rotovap) to remove ethanol and excess triethylamine.
 - Dissolve the oily residue in Ethyl Acetate (150 mL) and wash with 1M HCl (2 x 50 mL) to remove residual amine salts, followed by Brine (50 mL).
- Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. If the product is not solid, recrystallize from a mixture of Toluene/Hexane or purify via column chromatography (SiO₂, Gradient: 0 → 5% MeOH in DCM).
- Yield: Expect 18–21 g (75–85%) of a white to off-white solid.

Application Protocol: Functionalization for Epoxy Resins

Objective: Convert **4-Diethoxyphosphorylphenol** into a reactive glycidyl ether (Diglycidyl ether is not formed; this is a mono-phenol, so it acts as a chain terminator or requires co-reaction with bisphenols). Note: To make a cross-linker, this monomer is often reacted with formaldehyde or used as a pendant group. Below is the protocol to create the Glycidyl Ether derivative for co-curing.

Glycidylation Reaction

- Reagents: **4-Diethoxyphosphorylphenol** (10 g, 41 mmol), Epichlorohydrin (38 g, 410 mmol, 10 equiv.), Benzyltrimethylammonium chloride (Catalyst, 1 wt%).
- Coupling: Dissolve the phenol in excess epichlorohydrin. Add catalyst.^{[1][3][4][5]} Heat to 100°C for 2 hours.
- Cyclization: Cool to 50°C. Slowly add 50% aqueous NaOH (1.2 equiv) dropwise while distilling off the water/epichlorohydrin azeotrope under reduced pressure.
- Isolation: Wash the organic phase with water to remove salt. Distill off excess epichlorohydrin.
- Product: A viscous yellow liquid (Phosphorylated Glycidyl Ether) is obtained.

Curing Protocol (Example)

- Formulation: Mix standard DGEBA epoxy resin (e.g., Epon 828) with the synthesized Phosphorylated Glycidyl Ether (10–20 wt%).
- Hardener: Add a stoichiometric amount of diamine hardener (e.g., DDS or DDM).
- Cure Cycle:
 - Stage 1: 100°C for 2 hours (Degassing and initial set).
 - Stage 2: 150°C for 4 hours (Full cross-linking).
 - Stage 3: 180°C for 2 hours (Post-cure).

Characterization & Validation

To validate the efficacy of the synthesized FR, the following data points are critical.

Thermal Stability Data (TGA)

Comparison of neat Epoxy vs. 20% FR-Epoxy

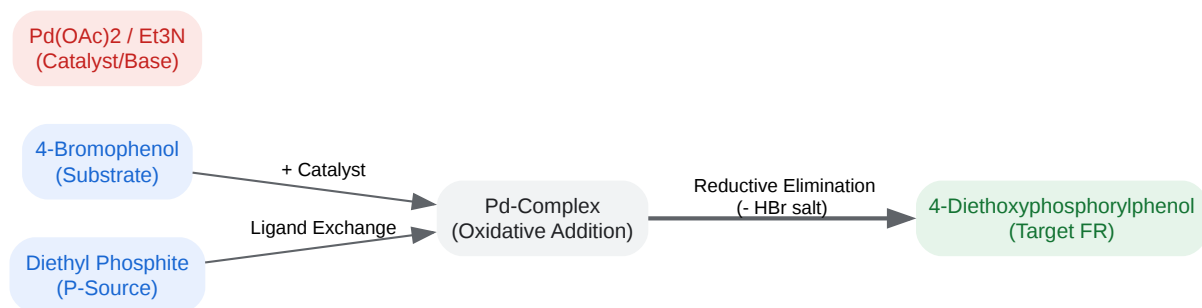
Parameter	Neat Epoxy	FR-Epoxy (20% Loading)	Interpretation
T _{5%} (Onset Temp)	350°C	335°C	Slight decrease due to early decomposition of P-bonds (catalytic effect).
T _{max} (Max Deg.)	410°C	390°C	Lower T _{max} indicates active char formation phase.
Char Yield (800°C)	12.5%	24.8%	Significant Increase. High char yield correlates directly to LOI improvement.

Flammability Testing

- LOI (Limiting Oxygen Index): Expect an increase from ~21% (Neat) to >28% (V-0 rating equivalent).
- UL-94: The material should self-extinguish within 10 seconds, achieving a V-0 rating at 3.2mm thickness.

Visualizations

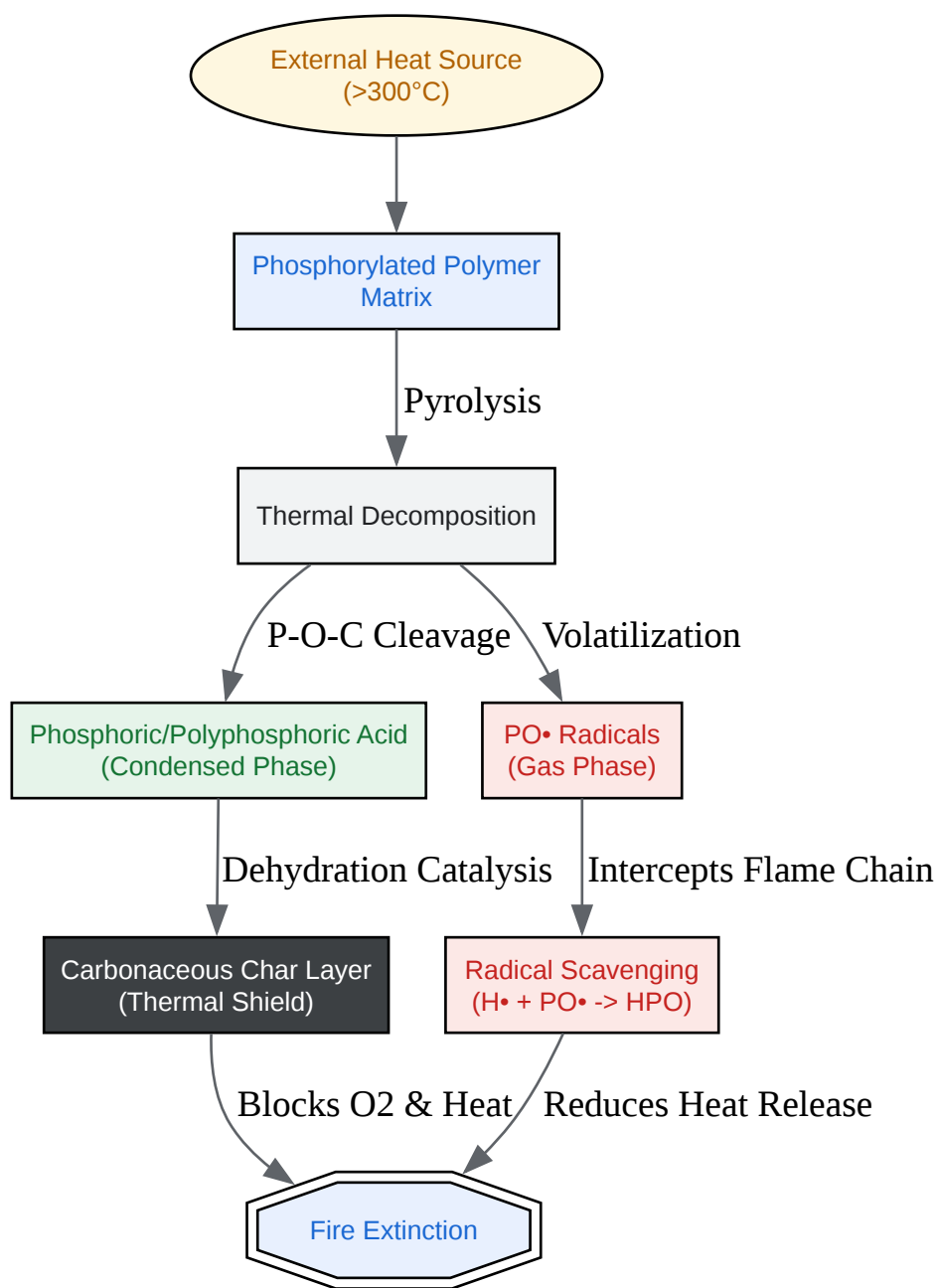
Synthesis Pathway (Hirao Coupling)[6]



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Figure 1: Palladium-catalyzed Hiraou cross-coupling mechanism for synthesizing the FR intermediate.[6][7]

Flame Retardancy Mechanism



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Figure 2: Dual-phase mechanism of action: Char formation (condensed) and radical scavenging (gas).

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